

1-Benzoyl-3-(2,3-difluorophenyl)thiourea: Structural Architecture & Functional Profiling

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Compound of Interest

Compound Name: 1-Benzoyl-3-(2,3-difluorophenyl)thiourea

CAS No.: 887267-30-3

Cat. No.: B1361770

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Executive Summary

1-Benzoyl-3-(2,3-difluorophenyl)thiourea (CAS: 887267-30-3) represents a specialized scaffold within the N-benzoyl-N'-arylthiourea class.^[1] Distinguished by its 2,3-difluoro substitution pattern, this molecule is frequently investigated for its capacity to form stable intramolecular hydrogen bond networks and its biological utility as a urease inhibitor and antimicrobial agent.

This guide dissects the molecular logic of this compound, moving from its synthesis and conformational dynamics to its physicochemical properties and biological applications.

Property	Data
CAS Number	887267-30-3
Molecular Formula	C ₁₄ H ₁₀ F ₂ N ₂ OS
Molecular Weight	292.30 g/mol
IUPAC Name	N-[(2,3-difluorophenyl)carbamothioyl]benzamide
Core Motif	Pseudo-six-membered S(6) ring via N-H...O bonding

Molecular Architecture & Synthesis

The "One-Pot" Isothiocyanate Protocol

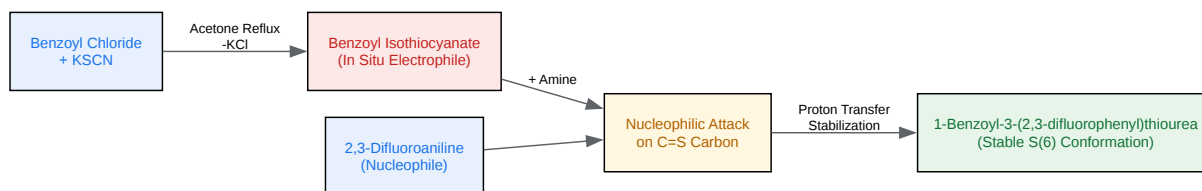
The synthesis of **1-Benzoyl-3-(2,3-difluorophenyl)thiourea** follows a robust nucleophilic addition pathway. The protocol relies on the in situ generation of benzoyl isothiocyanate, a highly reactive electrophile, which subsequently captures the 2,3-difluoroaniline nucleophile.

Why this route?

- Atom Economy: High yield with minimal side products.
- Safety: Avoids the isolation of unstable isothiocyanate intermediates.
- Regioselectivity: The benzoyl carbonyl activates the isothiocyanate, ensuring exclusive attack at the carbon of the N=C=S moiety.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise formation of the thiourea linkage and the subsequent electronic stabilization.



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Figure 1: Stepwise synthesis mechanism showing the conversion of benzoyl chloride to the target thiourea via an isothiocyanate intermediate.

Structural Characterization: The S(6) Motif[2]

The defining structural feature of this molecule is not merely the connectivity of atoms, but its conformational lock.

Intramolecular Hydrogen Bonding

Unlike flexible urea derivatives, N-benzoylthioureas adopt a planar conformation stabilized by a strong intramolecular hydrogen bond between the thioamide N-H and the benzoyl Carbonyl (C=O).

- Bond Type: N-H...O=C
- Ring Size: Pseudo-six-membered ring (S(6) graph set motif).
- Consequence: This "lock" reduces the polarity of the carbonyl group, increasing lipophilicity and membrane permeability, which is critical for biological activity.

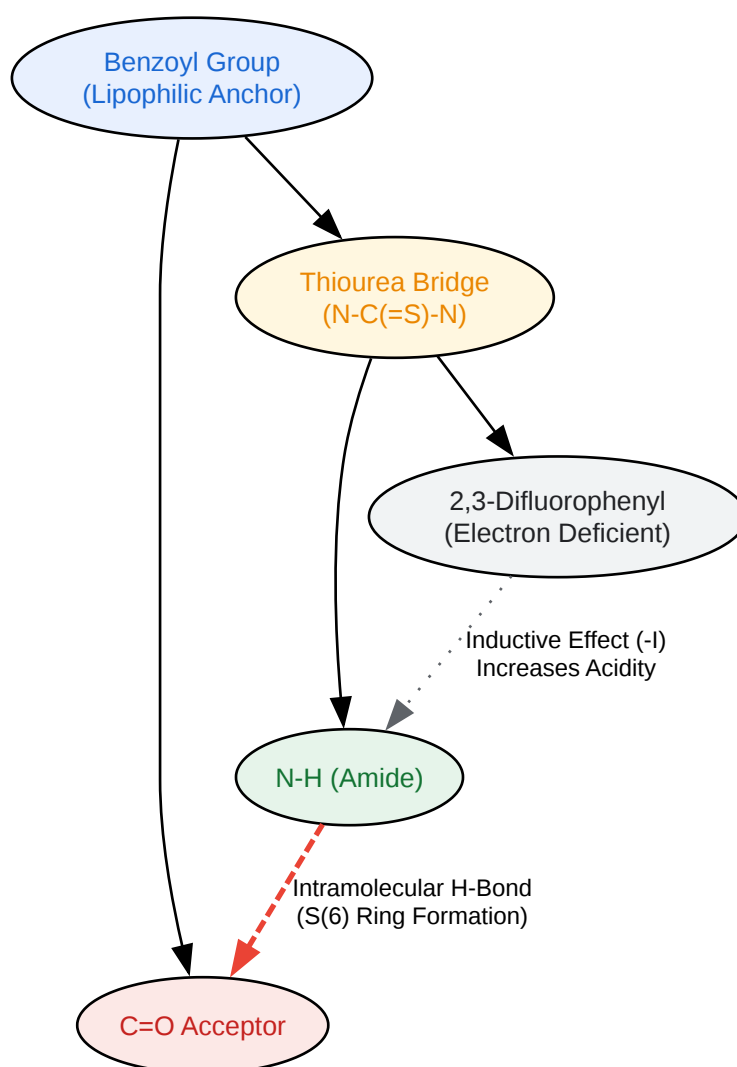
The Fluorine Effect (2,3-Substitution)

The 2,3-difluoro substitution on the phenyl ring introduces specific electronic and steric effects:

- Electronic Withdrawal: The fluorine atoms (highly electronegative) at the ortho and meta positions pull electron density from the phenyl ring. This increases the acidity of the N-H

proton attached to the difluorophenyl ring, potentially enhancing its hydrogen-bond donating capability to biological targets (e.g., enzyme active sites).

- Lipophilicity Modulation: Fluorination typically increases logP (lipophilicity), facilitating transport across lipid bilayers in bacterial or fungal cells.



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Figure 2: Structural logic map highlighting the intramolecular Hydrogen Bond (red dashed line) that locks the molecule into its bioactive conformation.

Functional Implications & Biological Activity[2][3][4] [5][6][7][8][9][10]

Urease Inhibition

Benzoylthioureas are potent inhibitors of urease, a nickel-dependent enzyme produced by *Helicobacter pylori*.

- Mechanism: The thiourea sulfur and the carbonyl oxygen can act as a bidentate ligand, chelating the Ni²⁺ ions in the urease active site.
- Role of 2,3-Difluoro: The electron-withdrawing fluorines reduce the electron density on the sulfur, modulating its "soft" base character, which can fine-tune the binding affinity to the "soft" Nickel acid.

Antimicrobial Properties

The compound exhibits activity against Gram-positive bacteria (e.g., *S. aureus*). The lipophilic nature of the benzoyl and fluorophenyl groups allows the molecule to penetrate bacterial cell walls, while the thiourea moiety disrupts metabolic pathways.

Experimental Protocol

Synthesis of 1-Benzoyl-3-(2,3-difluorophenyl)thiourea

Reagents:

- Benzoyl chloride (10 mmol)[2]
- Ammonium thiocyanate (11 mmol)
- 2,3-Difluoroaniline (10 mmol)
- Acetone (Dry, 50 mL)

Procedure:

- Activation: Dissolve ammonium thiocyanate (0.84 g, 11 mmol) in 30 mL of dry acetone in a round-bottom flask.
- Formation of Isothiocyanate: Add benzoyl chloride (1.40 g, 10 mmol) dropwise with stirring. Reflux the mixture for 15 minutes. A white precipitate of ammonium chloride will form.

- Filtration: Filter off the inorganic precipitate (NH_4Cl) to obtain a clear solution of benzoyl isothiocyanate.
- Addition of Amine: Add a solution of 2,3-difluoroaniline (1.29 g, 10 mmol) in 20 mL acetone to the filtrate.
- Reflux: Reflux the reaction mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
- Isolation: Pour the reaction mixture into crushed ice. The solid product will precipitate.[3]
- Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure crystals (Yield typically 75-85%).

Characterization Checklist (Self-Validating)

- IR Spectroscopy: Look for sharp bands at $3200\text{--}3400\text{ cm}^{-1}$ (N-H stretch), $1660\text{--}1690\text{ cm}^{-1}$ (C=O stretch), and $1200\text{--}1300\text{ cm}^{-1}$ (C=S stretch).
- ^1H NMR (CDCl_3): Two distinct N-H singlets downfield (δ 9.0–13.0 ppm). The N-H proton involved in the intramolecular bond will be significantly deshielded (further downfield).

References

- Synthesis & Class Overview: Saeed, A., et al. (2010).[3] "Synthesis, characterization and biological evaluation of some thiourea derivatives..." European Journal of Medicinal Chemistry. 3[3][4][5]
- Crystal Structure (Analogous): 1-benzoyl-3-(4-fluorophenyl)thiourea Crystal Structure. PMC. 6
- Commercial Availability & CAS: **1-Benzoyl-3-(2,3-difluorophenyl)thiourea** (CAS 887267-30-3).[1][5][7] Chemical Manufacturers.[3] 5[3][8][9][4]
- Biological Activity (Urease/Antimicrobial): "Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas." [3] ResearchGate.[10][11] 12

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Sources

- 1. thiourea प्राइस, निर्माता, आपूर्तिकर्ता और डीलर [tradeindia.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-BENZOYL-3-(3-FLUOROPHENYL)THIOUREA | CAS#:82635-62-9 | Chemsrcc [chemsrc.com]
- 5. 1-Benzoyl-3- (2,3-difluorophenyl)thiourea Supplier in Mumbai, 1-Benzoyl-3- (2,3-difluorophenyl)thiourea Trader, Maharashtra [chemicalmanufacturers.in]
- 6. Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromo-4-(methoxy-d3) aniline Supplier in Mumbai, 3-Bromo-4-(methoxy-d3) aniline Trader, Maharashtra [chemicalmanufacturers.in]
- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 9. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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